![molecular formula C22H18F2N4O2 B3016747 N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1251629-33-0](/img/structure/B3016747.png)
N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide derivatives involves starting materials such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate. In one study, a series of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were designed and synthesized, with their chemical structures confirmed by various spectroscopic methods including 1H NMR, IR, mass spectrum, and elemental analyses . Another study reported the synthesis and characterization of a related compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, which was crystallized and characterized using similar spectroscopic techniques and X-ray single-crystal determination .
Molecular Structure Analysis
The molecular structure of these compounds is complex, with multiple aromatic rings and functional groups contributing to their overall geometry. The X-ray crystal structure of one such compound revealed that it crystallizes in the monoclinic space group with specific cell parameters and volume, indicating a well-ordered crystal lattice stabilized by N–H···O hydrogen bonds . The molecular packing in the crystal is a result of these hydrogen bonding interactions.
Chemical Reactions Analysis
The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the presence of functional groups such as acetamides and pyrimidines suggests potential reactivity in biological systems or under specific chemical conditions. The herbicidal activity of some synthesized compounds indicates that they undergo interactions with biological targets, leading to the inhibition of weed growth .
Physical and Chemical Properties Analysis
The physical properties such as the density and molecular volume of these compounds can be inferred from the X-ray crystallography data, which provides insights into the solid-state characteristics . The chemical properties, including the potential for hydrogen bonding, are evident from the molecular structure analysis and the spectroscopic data. The herbicidal activities of the synthesized compounds suggest that they have specific interactions with biological systems, which is a significant chemical property in the context of their potential use as herbicides .
The studies on these compounds have shown that they possess herbicidal activities, with some compounds exhibiting good herbicidal activities against dicotyledonous weeds at certain dosages . This suggests that these compounds could be developed as potential herbicides. Additionally, the crystal structure analysis provides a foundation for understanding the solid-state properties of these compounds, which is essential for the development of pharmaceuticals and agrochemicals . The cytotoxic activity of related compounds against cancer cell lines also indicates the potential for these molecules to be used in medical applications . Furthermore, the antiviral potency of a similar compound against SARS-CoV-2 protein suggests potential applications in antiviral drug development .
科学的研究の応用
Radioligand Development for Medical Imaging
One significant application of structurally related compounds is in the development of radioligands for medical imaging, particularly for positron emission tomography (PET). Compounds within this chemical class have been synthesized and evaluated for their potential to bind selectively to the translocator protein (18 kDa), a protein associated with neuroinflammatory processes. Such compounds are designed to include fluorine atoms, enabling labeling with fluorine-18, a radioisotope used in PET imaging. This application allows for the in vivo imaging of neuroinflammatory conditions, providing valuable insights into disease mechanisms and progression (Dollé et al., 2008).
Antimicrobial Activity
Another research focus is the exploration of novel oxazolidinone antibacterial agents. Derivatives similar to the compound have shown efficacy against a broad spectrum of bacterial pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. These findings highlight the potential of these compounds as foundational structures for developing new antimicrobial agents to combat antibiotic resistance (Zurenko et al., 1996).
Cancer Therapeutics
In cancer research, compounds with a similar structural framework have been identified as potent inhibitors of key enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These dual inhibitors offer a promising approach to cancer therapy by targeting the proliferation of cancer cells. Their synthesis and biological evaluation have contributed to the development of antitumor agents with potential clinical applications (Gangjee et al., 2000).
Enzymatic Inhibition for Disease Treatment
Furthermore, the investigation into the design and synthesis of novel inhibitors for the histone deacetylase (HDAC) enzyme highlights another therapeutic application. HDAC inhibitors like those structurally related to this compound have shown significant antitumor activity and potential for treating various cancers. These inhibitors work by inducing cell cycle arrest and apoptosis in cancer cells, representing a valuable strategy for cancer therapy (Zhou et al., 2008).
特性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O2/c1-13-9-16(24)7-8-18(13)26-19(29)11-28-12-25-20-17(10-27(2)21(20)22(28)30)14-3-5-15(23)6-4-14/h3-10,12H,11H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQGCIVECSXHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)N(C=C3C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B3016666.png)
![6-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3016667.png)
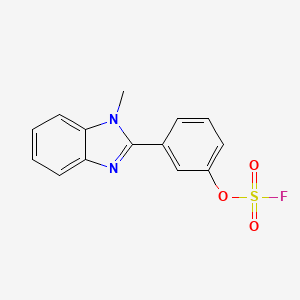
![methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate](/img/structure/B3016671.png)
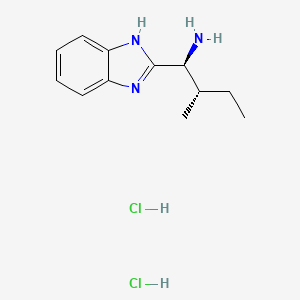

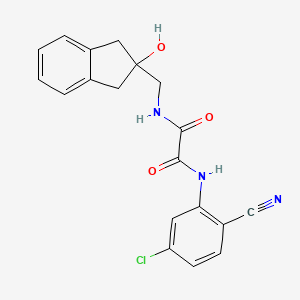
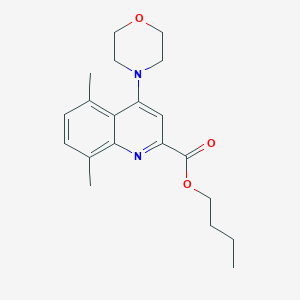
![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B3016679.png)
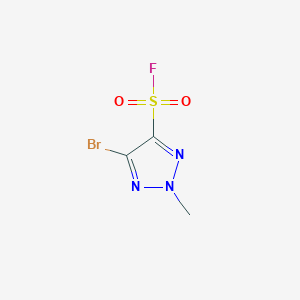
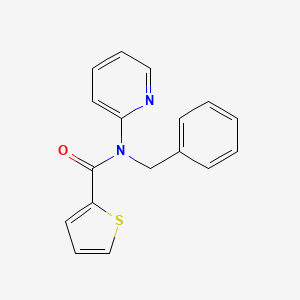
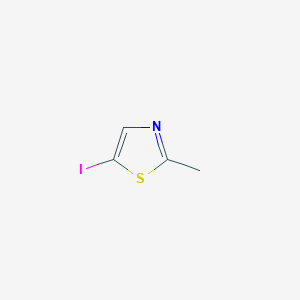
![2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3016685.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016686.png)